molecular formula C15H12F3NO2 B4291929 N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B4291929
M. Wt: 295.26 g/mol
InChI Key: XPUFSOPGNYLKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a trifluoromethyl group attached to another benzene ring

Scientific Research Applications

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of a trifluoromethyl group, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Mechanism of Action

Target of Action

The primary targets of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide are currently unknown. This compound belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids, which play a crucial role in various biological functions.

Pharmacokinetics

Its molecular weight is 257.2845 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-methoxyaniline with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-4-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(4-hydroxyphenyl)-4-(trifluoromethyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-methoxyphenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs. The combination of the methoxy and trifluoromethyl groups also provides a unique balance of hydrophilic and hydrophobic characteristics, influencing its interaction with biological targets and its overall reactivity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-8-6-12(7-9-13)19-14(20)10-2-4-11(5-3-10)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUFSOPGNYLKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.